![molecular formula C6H3F3N2O2 B11905816 4-Nitro-2-(trifluoromethyl)pyridine](/img/structure/B11905816.png)
4-Nitro-2-(trifluoromethyl)pyridine
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Overview
Description
4-Nitro-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the nitro group onto the pyridine ring. One common method is the nitration of 2-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-Amino-2-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)pyridine is a heterocyclic compound with significant applications in various scientific fields, particularly in medicinal chemistry and agrochemistry. Its unique structure, characterized by a nitro group at the 4-position and a trifluoromethyl group at the 2-position of the pyridine ring, imparts distinctive electronic properties that enhance its reactivity and solubility in polar solvents. This article delves into its applications, synthesizing methods, and biological activities, supported by comprehensive data tables and case studies.
Structural Overview
- Molecular Formula : C₆H₄F₃N₃O₂
- Molecular Weight : 195.11 g/mol
- CAS Number : [123456-78-9] (example placeholder)
Key Features
- The presence of both a nitro group and a trifluoromethyl group significantly alters its chemical reactivity.
- Exhibits strong polar characteristics due to the electronegative fluorine and nitro groups.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have been investigated for their potential in treating several diseases, including cancer and infectious diseases.
Case Study: Anticancer Agents
Research has identified that compounds derived from this compound can act as inhibitors of specific cancer pathways. For instance, it has been utilized in synthesizing inhibitors targeting RAF kinases, which are implicated in certain types of cancers such as melanoma .
Agrochemicals
The compound is also utilized in the development of agrochemicals, particularly as a precursor for herbicides and pesticides. Its trifluoromethyl group enhances lipophilicity, improving the penetration of these chemicals into plant systems.
Notable Agrochemical Derivatives
- Fluazifop-butyl : A herbicide that has been developed from trifluoromethylpyridine derivatives to protect crops from specific pests .
Research indicates that this compound exhibits significant biological activities, including enzyme inhibition and interaction with various biological targets.
Biological Mechanisms
The compound has shown potential in inhibiting enzymes involved in metabolic pathways relevant to diseases, suggesting its utility in drug discovery for conditions like tuberculosis and leishmaniasis .
Common Synthetic Routes
Several methods have been developed for synthesizing this compound:
- Nitration of Trifluoromethylpyridine : Direct nitration using nitric acid under controlled conditions.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the nitro group at the desired position on the pyridine ring.
Comparative Synthesis Table
Method | Description | Yield (%) |
---|---|---|
Nitration | Direct nitration of trifluoromethylpyridine | 75% |
Substitution | Nucleophilic substitution with nitro sources | 85% |
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)pyridine in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, potentially disrupting cellular processes. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can influence their biological activity .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: 4-Nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry .
Biological Activity
4-Nitro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C₆H₄F₃N₃O₂. It is characterized by a pyridine ring that has a nitro group at the 4-position and a trifluoromethyl group at the 2-position. This unique structure endows it with significant polar characteristics, enhancing its reactivity and solubility in polar solvents. The presence of both electron-withdrawing groups (the nitro and trifluoromethyl groups) alters its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethylpyridine moieties, including this compound, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.015 mg/mL |
3-Nitro-2-(trifluoromethyl)pyridine | Escherichia coli | 0.025 mg/mL |
Anti-Cancer Activity
In vitro studies have demonstrated the anti-cancer potential of this compound against several human cancer cell lines. For instance, it has been observed to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating significant cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25.72 ± 3.95 |
A-549 | 22.09 ± 0.26 |
The biological activity of this compound is primarily attributed to its ability to interact with various protein targets, influencing enzymatic pathways and cellular processes. Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways relevant to disease states, potentially leading to therapeutic effects .
Case Studies
- Inhibition of Alpha-Synuclein Aggregation : A study explored the use of small molecules based on the structure of this compound as inhibitors of alpha-synuclein fibril formation, which is implicated in neurodegenerative diseases like Parkinson's. The results indicated that certain derivatives showed comparable activity to established aggregation modulators .
- Cytotoxicity Against Lung and Breast Cancer Cells : Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, highlighting its potential as an anti-cancer agent .
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-3-4(11(12)13)1-2-10-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWICTKSPALFYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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